potassium;1H-indol-3-yl sulfate

Description

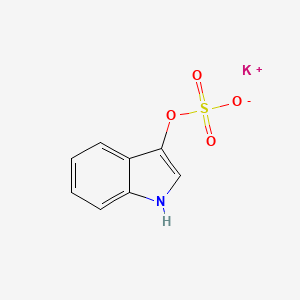

Potassium 1H-indol-3-yl sulfate (CAS 2642-37-7), also known as indoxyl sulfate potassium salt, is an endogenous metabolite derived from dietary tryptophan. Intestinal bacteria metabolize tryptophan to indole, which is absorbed into the bloodstream and sulfated in the liver to form this compound . It acts as a potent agonist of the aryl hydrocarbon receptor (AhR), a regulator of immune-inflammatory responses . In chronic kidney disease (CKD), impaired renal excretion leads to its accumulation as a uremic toxin, inducing oxidative stress, NF-κB activation, and profibrotic pathways (e.g., TGF-β1/Smad3) in renal tubular cells . Its molecular formula is C₈H₆KNO₄S, with a molecular weight of 251.3 g/mol .

Properties

IUPAC Name |

potassium;1H-indol-3-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWATNFDJIBBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium;1H-indol-3-yl sulfate can be synthesized through the sulfonation of indole. One common method involves dissolving 3-hydroxyindole in sulfuric acid and then adding potassium sulfate. The mixture is then subjected to crystallization and washing steps to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium;1H-indol-3-yl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indoxyl sulfate.

Reduction: It can be reduced under specific conditions to yield different indole derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions

Major Products: The major products formed from these reactions include various indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Potassium;1H-indol-3-yl sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds.

Biology: It serves as a biomarker for kidney function and is studied for its role in uremic toxicity.

Medicine: It is investigated for its potential effects on oxidative stress and inflammation in chronic kidney disease.

Industry: It is utilized in the production of various bioactive compounds and as a standard in analytical chemistry .

Mechanism of Action

Potassium;1H-indol-3-yl sulfate acts as a nucleophile, actively engaging in a range of chemical reactions. It has been shown to induce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting the expression of transforming growth factor-beta 1 (TGF-β1) and Smad3 in proximal tubular cells of rats. This activity is associated with its profibrotic effects and its role in oxidative stress .

Comparison with Similar Compounds

Structural and Functional Analogs

The following table compares potassium 1H-indol-3-yl sulfate with structurally or functionally related compounds:

Metabolic Analogs

- Tryptophan Metabolites : Potassium 1H-indol-3-yl sulfate is distinct from other tryptophan metabolites like serotonin or kynurenine, as it is exclusively gut microbiota-dependent and sulfated .

- Uremic Toxins : Compared to other uremic toxins (e.g., p-cresyl sulfate), potassium 1H-indol-3-yl sulfate uniquely activates AhR and promotes renal fibrosis, whereas others may target alternative pathways (e.g., endothelial dysfunction) .

Pharmacological and Clinical Implications

- AhR Selectivity: Unlike synthetic agonists (e.g., 5,6-benzoflavone), potassium 1H-indol-3-yl sulfate’s endogenous origin makes it a biomarker for CKD progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.